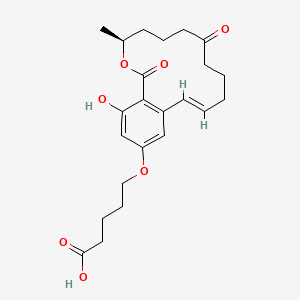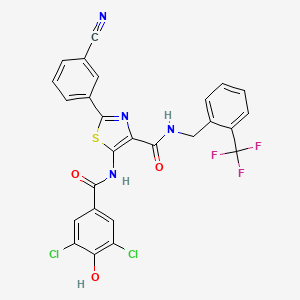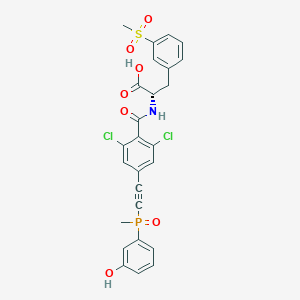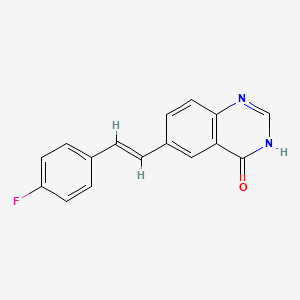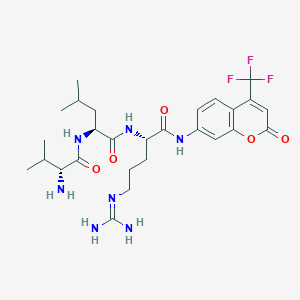
H-D-Val-Leu-Arg-AFC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Val-Leu-Arg-AFC is a fluorogenic substrate commonly used in enzymatic assays to measure the activity of proteases. When added to a reaction mixture containing the enzyme of interest, this compound is cleaved by the protease, releasing a fluorescent compound . This compound is particularly useful in studying the activity of various proteases in both in vitro and in vivo experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Arg-AFC involves the coupling of the peptide sequence H-D-Val-Leu-Arg with the fluorogenic compound 7-amido-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-D-Val-Leu-Arg-AFC primarily undergoes enzymatic cleavage reactions. The compound is specifically recognized and cleaved by target proteases, resulting in the release of the fluorescent compound 7-amido-4-trifluoromethylcoumarin .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents used in these reactions include proteases such as kallikrein, trypsin, and thrombin .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amido-4-trifluoromethylcoumarin . This product can be detected and quantified using fluorescence spectroscopy, providing a measure of protease activity.
Scientific Research Applications
H-D-Val-Leu-Arg-AFC has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study the activity of proteases.
Biology: Employed in cell-based assays to monitor protease activity in living cells.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of H-D-Val-Leu-Arg-AFC involves its specific recognition and cleavage by the target protease. The protease cleaves the peptide bond between the arginine residue and the fluorogenic compound, releasing 7-amido-4-trifluoromethylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
Comparison with Similar Compounds
H-D-Val-Leu-Arg-AFC is unique in its ability to serve as a fluorogenic substrate for a wide range of proteases. Similar compounds include:
H-D-Phe-Pip-Arg-AFC: Another fluorogenic substrate used to measure protease activity.
H-D-Pro-Phe-Arg-AFC: Used in similar applications but with different protease specificity.
H-D-Leu-Arg-AFC: A simpler substrate with fewer amino acid residues.
This compound stands out due to its specific peptide sequence, which provides high specificity and sensitivity for certain proteases .
Properties
Molecular Formula |
C27H38F3N7O5 |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C27H38F3N7O5/c1-13(2)10-19(37-25(41)22(31)14(3)4)24(40)36-18(6-5-9-34-26(32)33)23(39)35-15-7-8-16-17(27(28,29)30)12-21(38)42-20(16)11-15/h7-8,11-14,18-19,22H,5-6,9-10,31H2,1-4H3,(H,35,39)(H,36,40)(H,37,41)(H4,32,33,34)/t18-,19-,22+/m0/s1 |
InChI Key |
TZVXRHVBYKVNOR-CNNODRBYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



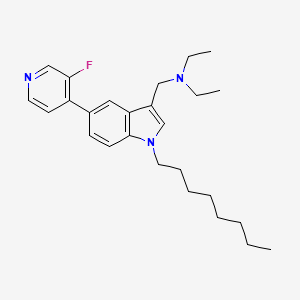
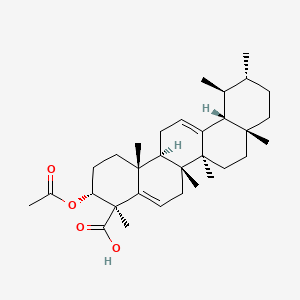
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

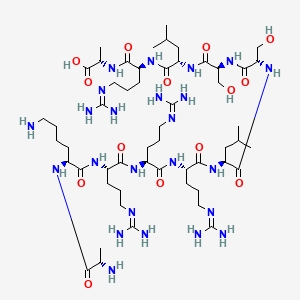
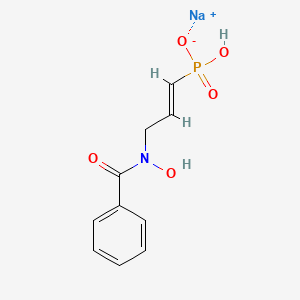
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
